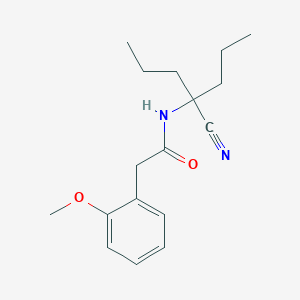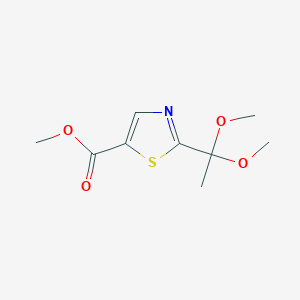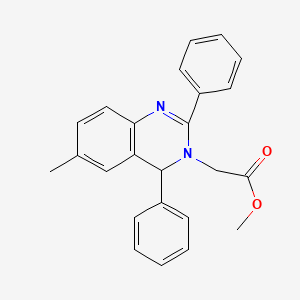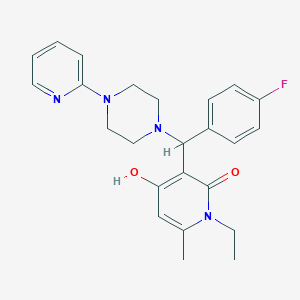![molecular formula C21H17ClN2O2 B2525208 4-{1-[(2-氯苄基)氧基]-1H-1,3-苯并咪唑-2-基}苯甲基甲醚 CAS No. 339009-73-3](/img/structure/B2525208.png)
4-{1-[(2-氯苄基)氧基]-1H-1,3-苯并咪唑-2-基}苯甲基甲醚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether (CBMPME) is an organic compound that has been studied extensively in recent years. It is a member of the benzimidazol-2-yl phenyl ethers family and has a wide range of applications in scientific research. CBMPME has been used in laboratories to study the synthesis and mechanism of action, as well as its biochemical and physiological effects.
科学研究应用
Antitumor Activity
The compound exhibits promising antitumor properties. In a study, it was synthesized for the first time and characterized by various spectroscopic techniques. Notably, its antitumor activity surpassed that of the reference compound in human hepatoma cells (SMMC7721) and human melanoma cells (A375) .
SHP2 Inhibition
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is an important enzyme involved in cell signaling pathways. Molecular docking studies suggest favorable interactions between this compound and SHP2 protein. Additionally, the SHP2 enzyme inhibition rate of the compound was 12.40% at 10 μM .
H1-Antihistaminic Properties
Triazoloquinazolinone derivatives, including this compound, have been investigated for their H1-antihistaminic activity. These properties are relevant in the context of allergic reactions and inflammatory responses .
Anticonvulsant Potential
The compound’s structure and properties make it a candidate for anticonvulsant drug development. Further studies are needed to explore its efficacy in managing seizures .
Antimicrobial Effects
Triazoloquinazolinone derivatives have demonstrated antimicrobial activity. Investigating the compound’s effects against specific pathogens could provide valuable insights .
Antitoxoplasmosis Activity
Given its unique structure, the compound may have potential as an antitoxoplasmosis agent. Toxoplasmosis is caused by the protozoan parasite Toxoplasma gondii and affects humans and animals .
Potential Antivascular Properties
Triazoloquinazolinone derivatives have been associated with antivascular effects. Exploring this compound’s impact on blood vessels and angiogenesis could be relevant for cancer therapy .
作用机制
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these pathway alterations can include changes in cellular metabolism, signal transduction, or gene expression.
Result of Action
These effects can include changes in cellular function, alterations in gene expression, or cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment in which it is used, including the type of cells or tissues present and their physiological state.
属性
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-17-12-10-15(11-13-17)21-23-19-8-4-5-9-20(19)24(21)26-14-16-6-2-3-7-18(16)22/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZVSUYBMFZFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)



![N-(2,4-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2525134.png)
![Tert-butyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2525135.png)
![Dimethyl 5-{bis[(4-chloroanilino)carbonyl]amino}-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2525136.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)


![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)
![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)
